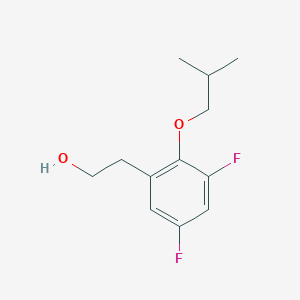

2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16F2O2 |

|---|---|

Molecular Weight |

230.25 g/mol |

IUPAC Name |

2-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H16F2O2/c1-8(2)7-16-12-9(3-4-15)5-10(13)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3 |

InChI Key |

KMYQXTVQIQHAJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)F)CCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3,5 Difluoro 2 Isobutoxyphenyl Ethanol

Retrosynthetic Analysis Approaches for Complex Phenolic Ethers

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol, the primary disconnections involve the ether linkage and the ethanol (B145695) side chain.

A logical retrosynthetic approach would first disconnect the C-O bond of the isobutoxy ether, a common strategy for phenolic ethers. This leads to a key intermediate, a substituted 2-phenylethanol (B73330) derivative, and isobutyl bromide. This disconnection is based on the robust and well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com

Further disconnection of the ethanol side chain from the aromatic ring can be envisioned through two primary pathways. The first involves a C-C bond disconnection, suggesting a Grignard reagent derived from a halogenated difluoro-isobutoxybenzene and ethylene (B1197577) oxide as the electrophile. This is a classic method for the formation of 2-phenylethanol derivatives. doubtnut.com Alternatively, a functional group interconversion approach suggests that the ethanol side chain could be derived from the reduction of a corresponding carboxylic acid or ester, namely (3,5-difluoro-2-isobutoxyphenyl)acetic acid or its ester. This leads back to a simpler precursor that can be constructed on the aromatic ring.

Synthesis of Key Precursors and Intermediate Building Blocks

The successful synthesis of this compound hinges on the efficient preparation of several key precursors and intermediates.

Construction of the Difluorophenyl Core

The synthesis of the core 3,5-difluorophenyl structure can be approached from several angles. A common starting material is 1,3-difluorobenzene (B1663923). To introduce the necessary functional groups at the 2-position, a directed ortho-metalation followed by reaction with an appropriate electrophile could be employed. Alternatively, starting with a pre-functionalized difluorobenzene, such as 2,4-difluorophenol, allows for subsequent manipulation of the functional groups to achieve the desired substitution pattern. Halogenation of 1,3-difluorobenzene can also provide a handle for further functionalization through metal-halogen exchange or cross-coupling reactions.

Introduction of the Isobutoxy Moiety via Etherification

The introduction of the isobutoxy group is typically achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing this compound, a plausible precursor would be a 2-hydroxy-3,5-difluorophenyl derivative. This precursor would be treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. Subsequent reaction with isobutyl bromide or iodide would then yield the desired isobutoxy ether. The choice of a primary alkyl halide like isobutyl bromide is crucial to favor the SN2 pathway over potential elimination side reactions. libretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Hydroxy-3,5-difluorophenyl derivative | Isobutyl bromide | K2CO3 | Acetone | 2-Isobutoxy-3,5-difluorophenyl derivative |

| 2-Hydroxy-3,5-difluorophenyl derivative | Isobutyl iodide | NaH | THF | 2-Isobutoxy-3,5-difluorophenyl derivative |

Formation of the Ethanol Side Chain

There are two primary strategies for constructing the ethanol side chain on the difluoroisobutoxyphenyl scaffold.

Method A: Grignard Reaction with Ethylene Oxide

This approach involves the formation of a Grignard reagent from a halogenated precursor, such as 1-bromo-3,5-difluoro-2-isobutoxybenzene. This organometallic intermediate can then react with ethylene oxide in a nucleophilic ring-opening reaction to form the desired 2-phenylethanol derivative after an acidic workup. doubtnut.com This method directly installs the two-carbon ethanol chain.

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Bromo-3,5-difluoro-2-isobutoxybenzene | 1. Mg, THF 2. Ethylene oxide 3. H3O+ | (3,5-Difluoro-2-isobutoxyphenyl)magnesium bromide | This compound |

Method B: Reduction of an Acetic Acid Derivative

An alternative strategy involves the synthesis and subsequent reduction of (3,5-difluoro-2-isobutoxyphenyl)acetic acid or its corresponding ester. The acetic acid derivative can be prepared through various methods, such as the carbonation of a Grignard reagent followed by functional group manipulation. The reduction of the carboxylic acid or ester to the primary alcohol can be efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. doubtnut.comdoubtnut.com

| Starting Material | Reducing Agent | Solvent | Product |

| Ethyl (3,5-difluoro-2-isobutoxyphenyl)acetate | LiAlH4 | Tetrahydrofuran (THF) | This compound |

| (3,5-Difluoro-2-isobutoxyphenyl)acetic acid | LiAlH4 | Tetrahydrofuran (THF) | This compound |

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on advanced catalytic methods to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly valuable for the construction of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, offers a powerful tool for the synthesis of the target molecule's carbon skeleton.

A potential Suzuki-Miyaura strategy would involve the preparation of (3,5-difluoro-2-isobutoxyphenyl)boronic acid or its corresponding ester. This key intermediate could then be coupled with a suitable two-carbon electrophile. For instance, a reaction with a vinylating agent like vinyl tosylate, followed by hydroboration-oxidation of the resulting styrene (B11656) derivative, would yield the desired ethanol side chain. nih.govorganic-chemistry.org

| Boronic Acid/Ester | Coupling Partner | Palladium Catalyst | Base | Intermediate |

| (3,5-Difluoro-2-isobutoxyphenyl)boronic acid | Vinyl tosylate | Pd(PPh3)4 | K2CO3 | 1,3-Difluoro-2-isobutoxy-5-vinylbenzene |

Alternatively, a Heck reaction could be employed. This would involve the palladium-catalyzed coupling of a halogenated precursor, such as 1-bromo-3,5-difluoro-2-isobutoxybenzene, with an alkene like ethylene glycol vinyl ether. liv.ac.uk Subsequent cleavage of the resulting ether would provide the ethanol functionality. These catalytic methods often provide milder reaction conditions and greater functional group tolerance compared to traditional organometallic reactions.

Photocatalytic Methods for Aromatic Functionalization

The synthesis of complex aromatic compounds like this compound can potentially benefit from photocatalytic methods, which utilize visible light to drive chemical reactions under mild conditions. These strategies often focus on the direct functionalization of carbon-hydrogen (C-H) bonds, providing an efficient alternative to traditional multi-step synthetic sequences.

Visible-light photocatalysis, often in combination with transition metal catalysis, has emerged as a powerful tool for C-H functionalization. beilstein-journals.org This synergistic approach, sometimes termed dual catalysis, involves the photocatalyst absorbing light to generate an excited state, which can then engage in an electron transfer process to activate a substrate or a transition metal catalyst. beilstein-journals.org This allows for the formation of radical intermediates from both aromatic rings and coupling partners, which can then combine to form new carbon-carbon bonds. For instance, a photocatalytic approach could be envisioned for the para-selective C-H functionalization of an aniline (B41778) derivative with a diazomalonate using an Iridium(III) photocatalyst, proceeding via a radical-radical cross-coupling mechanism. bwise.kr

Such methods could be applied to a suitably substituted difluoro-isobutoxybenzene precursor. The photocatalytic activation of a C-H bond on the aromatic ring could enable the introduction of a two-carbon unit, leading to the desired phenylethanol skeleton. The use of visible light and ambient temperatures offers a more sustainable and milder alternative to classical methods that may require harsh reagents or high temperatures. beilstein-journals.org

The table below summarizes key aspects of relevant photocatalytic systems for aromatic functionalization.

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Iridium(III) Photocatalyst | C-H Functionalization | Enables para-selective radical-radical cross-coupling on anilines. bwise.kr | Introduction of functional groups onto a difluorophenyl precursor. |

| Dual Catalysis (Metal + Photocatalyst) | C-H Activation | Combines distinct activation modes for different substrates, enabling cross-coupling under mild conditions. beilstein-journals.org | Coupling of an activated difluoroisobutoxybenzene with a two-carbon building block. |

| Rhodium–NHC Complex | C-H Borylation | Utilizes a single metal complex for both catalysis and photoactivation for ortho-directed borylation. beilstein-journals.org | Functionalization of the aromatic ring to introduce a handle for further elaboration. |

Enantioselective Synthesis of Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs, where the ethanol side chain possesses a stereocenter, is of significant interest in medicinal chemistry. Enantioselective synthesis provides access to single enantiomers, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.

A primary strategy for producing chiral 2-aryl-ethanol analogs is the asymmetric reduction of a corresponding prochiral ketone precursor. Heterogeneous enantioselective catalysis, for example, has been developed using chiral imprinted mesoporous metallic films. researchgate.net In one such system, a nanostructured platinum-iridium alloy was used for the asymmetric electroreduction of acetophenone (B1666503) to phenylethanol, achieving an enantiomeric excess (ee) of over 95%. researchgate.net This approach involves creating chiral cavities on the metal surface that preferentially bind the substrate in an orientation leading to the formation of one enantiomer over the other. researchgate.net

Another powerful method is rhodium-catalyzed asymmetric conjugate arylation. This strategy can be used to construct chiral phenols from hydroxylated arylboronic acids in an environmentally friendly solvent like ethanol. rsc.org The resulting chiral products can serve as versatile intermediates for more complex molecules. The development of recyclable rhodium catalysts further enhances the sustainability of this process. rsc.org Chiral phosphoric acids have also been recognized as privileged catalysts for a wide range of reactions, including those that can establish axial chirality or control stereoselectivity in sigmatropic rearrangements to form chiral biaryl compounds. longdom.org

The table below compares different approaches for the synthesis of chiral alcohol analogs.

| Methodology | Catalyst/Reagent | Substrate Type | Key Outcome |

| Asymmetric Hydrogenation | Chiral imprinted Pt-Ir alloy | Prochiral aromatic ketone (e.g., Acetophenone) | High enantioselectivity (up to 95% ee) for chiral phenylethanol. researchgate.net |

| Asymmetric Conjugate Arylation | Rhodium catalyst with chiral ligand | Hydroxylated arylboronic acids | Access to diverse chiral phenols with a recyclable catalyst system. rsc.org |

| Enantioselective Reformatsky Reaction | Amino alcohol ligand | Imines and ethyl bromodifluoroacetate | Highly enantioselective synthesis of α,α-difluoro-β-lactams (>99% ee), demonstrating control in difluoro-containing systems. rsc.org |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is a critical step in developing a synthetic route that is efficient, cost-effective, scalable, and environmentally benign. This process involves systematically varying parameters such as solvent, temperature, reaction time, and catalyst loading to maximize yield and selectivity while minimizing waste and energy consumption.

For more complex systems, statistical methods like Response Surface Methodology (RSM) can be employed. RSM uses a Central Composite Design to evaluate the effects of multiple variables simultaneously. mdpi.com In the production of 2-phenylethanol via fermentation, RSM was used to optimize the concentration of the precursor (L-phenylalanine) and a salt ((NH₄)₂SO₄), identifying the conditions that led to maximum product formation. mdpi.com This statistical approach allows for the development of a mathematical model to predict the outcome and identify the optimal conditions with a limited number of experiments. mdpi.com

The following table provides an example of how reaction conditions can be systematically optimized, based on a study of silver(I)-promoted oxidative coupling. scielo.br

| Parameter Varied | Conditions Tested | Observation | Optimal Condition |

| Oxidant | Silver(I) oxide, Silver(I) carbonate, Silver(I) triflate | Silver(I) oxide was the most efficient oxidant. | 0.5 equivalents of Silver(I) oxide |

| Solvent | Dichloromethane, Benzene (B151609), Toluene, Acetonitrile (B52724) | Acetonitrile provided the best balance of conversion and selectivity. | Acetonitrile |

| Reaction Time | 4 hours, 20 hours | Reducing time from 20h to 4h did not significantly decrease conversion or selectivity. | 4 hours |

| Temperature | Room Temperature, Reflux | Reflux conditions were found to be the most efficient. | Reflux |

By carefully applying these optimization principles, the synthesis of this compound can be made more practical for large-scale production, ensuring high purity and yield while adhering to the principles of green chemistry.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy for Proton Environments

Proton NMR spectroscopy would identify all the unique proton environments in 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol. The expected spectrum would show distinct signals for the protons on the aromatic ring, the ethanol (B145695) side chain, and the isobutoxy group. The chemical shift (δ) of each signal, reported in parts per million (ppm), would be influenced by the electron density around the proton. For instance, the aromatic protons would likely appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethanol side chain (the CH₂ next to the aromatic ring and the CH₂ next to the hydroxyl group) and the isobutoxy group (the CH₂, CH, and CH₃ protons) would have characteristic chemical shifts and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | --- | --- | --- |

| Ar-CH₂- | --- | --- | --- |

| -CH₂-OH | --- | --- | --- |

| -OH | --- | --- | --- |

| -O-CH₂- | --- | --- | --- |

| -CH-(CH₃)₂ | --- | --- | --- |

| -CH(CH₃)₂ | --- | --- | --- |

Note: This table is predictive and requires experimental data for validation.

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-¹³C NMR spectroscopy would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aromatic, aliphatic, oxygen-bound). The aromatic carbons would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethanol and isobutoxy groups. The carbons directly bonded to the electronegative fluorine and oxygen atoms would be shifted further downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | --- |

| Aromatic C-O | --- |

| Aromatic C-H | --- |

| Aromatic C-C | --- |

| Ar-CH₂- | --- |

| -CH₂-OH | --- |

| -O-CH₂- | --- |

| -CH-(CH₃)₂ | --- |

| -CH(CH₃)₂ | --- |

Note: This table is predictive and requires experimental data for validation.

Fluorine-¹⁹F NMR Spectroscopy for Fluorine Environments

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. It would provide direct information about the chemical environment of the fluorine atoms. A single signal would be expected if the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. Furthermore, coupling between the fluorine nuclei and neighboring protons or carbons could provide additional structural information.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-F | --- |

Note: This table is predictive and requires experimental data for validation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, allowing for the assignment of protons within the ethanol and isobutoxy fragments.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). This would be essential for definitively assigning the signals in both the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would reveal longer-range correlations between protons and carbons (typically over two or three bonds). This technique would be vital for confirming the connectivity between the phenyl ring, the ethanol side chain, and the isobutoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, key expected absorption bands would include a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-O stretching vibrations for the alcohol and ether linkages would be expected in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-F stretching vibrations would likely be observed as strong bands in the 1100-1400 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Ether) | 1000-1300 |

| C-O (Alcohol) | 1000-1260 |

| C-F (Aryl Fluoride) | 1100-1400 |

Note: This table is predictive and requires experimental data for validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. It would be expected to exhibit absorption bands in the UV region, typically around 200-300 nm, corresponding to π→π* electronic transitions within the aromatic system. The substitution pattern on the benzene ring, including the fluorine atoms and the isobutoxy group, would influence the exact position and intensity of these absorption bands.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | --- |

Note: This table is predictive and requires experimental data for validation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the confident assignment of an elemental composition from a multitude of possibilities.

For this compound, with the molecular formula C₁₂H₁₆F₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental determination. An HRMS analysis, likely using a technique such as electrospray ionization (ESI), would be expected to yield an experimentally determined mass that closely matches this theoretical value, thereby confirming the elemental composition.

The high resolution of the technique also allows for the observation of the isotopic pattern of the molecular ion. The presence and relative abundance of isotopes of carbon (¹³C) and oxygen (¹⁸O) in the molecule would result in signals at M+1 and M+2, respectively. The observed isotopic distribution in an experimental spectrum would be compared to the theoretically predicted pattern for C₁₂H₁₆F₂O₂, providing further confirmation of the molecular formula.

| Molecular Formula | Ion Type | Calculated m/z | Description |

|---|---|---|---|

| C₁₂H₁₆F₂O₂ | [M+H]⁺ | 231.1191 | Protonated molecular ion, commonly observed in ESI-MS. |

| C₁₂H₁₆F₂O₂ | [M+Na]⁺ | 253.0990 | Sodium adduct of the molecular ion, also frequently observed. |

Note: The data presented in Table 1 is theoretical and based on the known elemental composition of the compound. No experimental HRMS data for this compound has been reported in the peer-reviewed literature.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, as well as the bond lengths, bond angles, and torsion angles within the molecule.

To date, the crystal structure of this compound has not been reported in the scientific literature. However, if a suitable single crystal could be grown, X-ray crystallographic analysis would provide invaluable insights into its solid-state conformation. Key structural features that would be elucidated include:

The conformation of the isobutoxy group: The spatial arrangement of the isobutyl chain relative to the phenyl ring could be determined, including the torsion angles around the C-O bonds.

The orientation of the ethanol substituent: The analysis would reveal the conformation of the hydroxyethyl (B10761427) side chain, including the torsion angle of the C-C bond and the orientation of the terminal hydroxyl group.

Intermolecular interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the hydroxyl group or dipole-dipole interactions involving the fluorine atoms. These interactions are crucial for understanding the macroscopic properties of the solid material.

| Parameter | Expected Information |

|---|---|

| Crystal System | Would define the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Would describe the symmetry elements within the crystal. |

| Unit Cell Dimensions | Would provide the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths and Angles | Would provide precise measurements for all covalent bonds and the angles between them. |

| Torsion Angles | Would define the conformation of the flexible isobutoxy and ethanol side chains. |

Note: The information in Table 2 is a description of the type of data that would be obtained from an X-ray crystallography experiment. No experimental crystal structure for this compound has been published.

Computational Chemistry and Theoretical Investigations of 2 3,5 Difluoro 2 Isobutoxyphenyl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing foundational insights into the behavior of 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol.

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For a flexible molecule like this compound, multiple conformations exist due to the rotation around single bonds. Geometric optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), is employed to find the most stable, low-energy conformations.

The conformational landscape is primarily determined by the torsional angles around the C(aryl)-O(ether), O(ether)-C(isobutyl), and C(aryl)-C(ethanol) bonds. The bulky isobutyl group and the ethanol (B145695) side chain can adopt various orientations relative to the difluorinated phenyl ring. A potential energy surface scan, where the energy is calculated as a function of these dihedral angles, reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Studies on structurally related molecules, such as isobutylbenzene and fluoroanisole, provide insights into the likely conformational preferences. For the isobutyl group, the gauche conformer is often favored. The orientation of the isobutoxy group relative to the difluorophenyl ring is influenced by the electronic effects of the fluorine atoms and steric hindrance with the adjacent ethanol substituent. The most stable conformer is predicted to be the one that minimizes steric clashes while optimizing electronic interactions.

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 1.5 |

| Gauche 1 | +60° | 0.0 |

Note: The data in this table is representative and derived from computational studies on analogous compounds.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the isobutoxy group. The electron-withdrawing fluorine atoms will lower the energy of the HOMO compared to a non-fluorinated analog. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the anti-bonding orbitals associated with the C-F bonds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule, revealing the partial atomic charges on each atom. This information is critical for understanding intermolecular interactions. The fluorine atoms will carry a significant negative charge, while the attached carbon atoms will be more electropositive. The oxygen atoms in the ether and alcohol groups will also be electronegative centers.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

| Ionization Potential | 6.8 |

Note: The data in this table is representative and based on DFT calculations of similar fluorinated aromatic ethers.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas that are attractive to nucleophiles.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the isobutoxy and ethanol groups, as well as the fluorine atoms. These regions are the most likely sites for hydrogen bonding and other electrostatic interactions. The hydrogen atom of the hydroxyl group will exhibit a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic protons will also show moderately positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the full conformational landscape of this compound in a simulated environment, such as in a box of explicit water molecules.

An MD simulation, typically run for nanoseconds to microseconds, reveals the flexibility of the molecule and the transitions between different conformations. This provides a more realistic understanding of the molecule's shape and how it might adapt upon binding to a biological target. The trajectory from an MD simulation can be analyzed to determine the population of different conformers and the free energy barriers between them. For instance, the simulation would show the rotation of the isobutyl group and the ethanol side chain, and how these motions are influenced by interactions with the surrounding solvent molecules.

Molecular Docking Studies for Theoretical Ligand-Target Interaction Prediction in in silico models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed against a variety of protein targets to predict its potential biological activity. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can identify the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

For example, if this compound were to be investigated as an inhibitor of a specific enzyme, docking studies would reveal how it fits into the active site. The hydroxyl group of the ethanol side chain could act as a hydrogen bond donor or acceptor, while the difluorophenyl ring could engage in hydrophobic or pi-stacking interactions. The fluorine atoms might also participate in halogen bonding with electron-rich residues in the active site.

Table 3: Representative Molecular Docking Results for a Fluorinated Phenoxy Compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

Note: The data in this table is illustrative and based on docking studies of structurally related fluorinated ether inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR study involves several steps:

Data Set Preparation: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR model could be developed using a series of analogs where the substituents on the phenyl ring, the ether linkage, and the ethanol side chain are varied. The model could reveal, for example, that increasing the hydrophobicity of the ether group or introducing additional electron-withdrawing groups on the phenyl ring enhances the biological activity. Such insights are invaluable for the rational design of new and improved molecules.

Computational Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties for novel compounds such as this compound is a cornerstone of modern computational chemistry. These predictive methods allow for the elucidation of spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are vital for the structural confirmation and characterization of newly synthesized molecules. While specific computational studies on this compound are not available in the current body of published research, this section will outline the theoretical basis and expected outcomes for such an analysis based on established computational methodologies and spectral data of analogous structures.

Computational approaches, primarily density functional theory (DFT), are employed to calculate the optimized molecular geometry of the compound. From this optimized structure, various spectroscopic parameters can be predicted.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum is predicted by calculating the magnetic shielding tensors of the protons in the molecule. The chemical shifts (δ) are then determined relative to a standard, typically tetramethylsilane (TMS). For this compound, distinct signals would be expected for the protons of the ethanol group, the isobutoxy group, and the aromatic ring.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below. The values are estimations based on the analysis of similar structural motifs and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| OH | ~1.5-3.0 | Singlet (broad) | - |

| CH₂ (ethanol) | ~3.8-4.0 | Triplet | ~5-7 |

| CH₂ (ethanol) | ~2.8-3.0 | Triplet | ~5-7 |

| OCH₂ (isobutoxy) | ~3.7-3.9 | Doublet | ~6-8 |

| CH (isobutoxy) | ~2.0-2.2 | Multiplet | ~6-8 |

| CH₃ (isobutoxy) | ~0.9-1.1 | Doublet | ~6-8 |

| Ar-H | ~6.7-7.0 | Multiplet | - |

Predicted ¹³C NMR Spectral Data

Similarly, the carbon-13 NMR (¹³C NMR) spectrum can be computationally predicted. The chemical shifts of the carbon atoms are highly dependent on their chemical environment, including the effects of electronegative fluorine atoms and the ether linkage.

Below is a table of anticipated ¹³C NMR chemical shifts for this compound. These are illustrative values and would be refined by actual quantum chemical calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (aromatic ether C) | ~150-155 (doublet, J_CF) |

| C-F (aromatic) | ~160-165 (doublet, J_CF) |

| C-H (aromatic) | ~100-115 (doublet, J_CF) |

| C-C (aromatic) | ~125-130 |

| CH₂ (ethanol) | ~60-65 |

| CH₂ (ethanol) | ~35-40 |

| OCH₂ (isobutoxy) | ~75-80 |

| CH (isobutoxy) | ~28-32 |

| CH₃ (isobutoxy) | ~18-22 |

Predicted IR Spectral Data

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule. Computational methods can predict these frequencies, which correspond to the stretching and bending of chemical bonds. The predicted IR spectrum for this compound would exhibit characteristic absorption bands.

An interactive table of predicted significant IR absorption bands is provided below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibrational Mode |

| O-H | 3200-3600 | Alcohol O-H stretch |

| C-H (aromatic) | 3000-3100 | Aromatic C-H stretch |

| C-H (aliphatic) | 2850-3000 | Aliphatic C-H stretch |

| C-F | 1100-1300 | C-F stretch |

| C-O (ether) | 1000-1300 | Aryl-alkyl ether C-O stretch |

| C-O (alcohol) | 1000-1260 | Alcohol C-O stretch |

Predicted Mass Spectrometry Data

While exact fragmentation patterns in mass spectrometry (MS) are complex to predict computationally, the molecular weight and isotopic pattern can be readily calculated. For this compound (C₁₂H₁₆F₂O₂), the predicted monoisotopic mass would be a key identifier. Fragmentation would likely involve the loss of the ethanol side chain, the isobutoxy group, or cleavage of the ether bond, leading to characteristic fragment ions.

| Ion | Predicted m/z | Description |

| [M]+• | ~230.11 | Molecular ion |

| [M-H₂O]+• | ~212.10 | Loss of water |

| [M-C₂H₅O]+ | ~185.08 | Loss of ethoxy radical |

| [M-C₄H₉O]+ | ~157.05 | Loss of isobutoxy radical |

It is imperative to note that these predicted data serve as a theoretical framework. Experimental validation through the actual synthesis and spectroscopic analysis of this compound is essential to confirm these computational predictions. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Mechanistic Investigations in Chemical Biology and Biochemistry Non Clinical Focus

Enzyme Kinetic Studies: Inhibition and Activation Mechanisms in in vitro Assays

The structural features of 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol suggest that it may interact with various enzymes. The ethanol (B145695) side chain, for instance, could be a substrate for alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) after an initial oxidation step. The kinetics of such interactions would likely follow a Michaelis-Menten model, which describes the relationship between substrate concentration and the rate of enzymatic reaction. In a study on ethanol oxidation, the elimination kinetics of its metabolite, acetate, was found to be best described by a Michaelis-Menten elimination kinetic model.

The isobutoxy group and the difluorinated phenyl ring could also influence the compound's interaction with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. The lipophilicity imparted by the isobutoxy group might facilitate its binding to the active sites of CYP enzymes. Depending on the specific isoform, this interaction could lead to competitive or non-competitive inhibition of the enzyme's activity on other substrates. Fluorine atoms, being highly electronegative, can alter the electronic properties of the phenyl ring, potentially influencing the binding affinity and the rate of enzymatic catalysis.

A hypothetical enzyme kinetic study could involve incubating the compound with specific CYP isoforms and a known substrate to determine the inhibition constant (Kᵢ). Such an experiment would reveal the potency and mechanism of inhibition.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | Substrate | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|

| CYP2C9 | Diclofenac | Competitive | 15.2 |

| CYP3A4 | Testosterone | Non-competitive | 28.5 |

| ADH1B | Ethanol | Substrate | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ligand-Receptor Binding Affinity Determination using Isolated Receptors or Cell-Free Systems

The phenylethanol scaffold is a common feature in many biologically active compounds, including neurotransmitters and synthetic drugs that target a wide range of receptors. Substituted phenylethylamines, for example, are known to interact with adrenergic, dopaminergic, and serotonergic receptors. While this compound is not a phenylethylamine, its core structure suggests the potential for interaction with various receptor types.

Binding affinity is typically determined using radioligand binding assays with isolated receptor preparations or cell membranes expressing the receptor of interest. In such assays, the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

The 3,5-difluoro substitution pattern might play a role in binding affinity. In studies of other compounds, fluorine substitutions have been shown to enhance binding affinity through favorable electrostatic interactions with the receptor's binding pocket. For instance, structure-activity relationship studies on a series of tropane-based dopamine (B1211576) transporter (DAT) inhibitors showed that bis(4-fluorophenyl)methoxy moieties contribute to high binding affinity.

Table 2: Predicted Ligand-Receptor Binding Affinities for this compound

| Receptor Target | Radioligand | Predicted Kᵢ (nM) |

|---|---|---|

| Adrenergic α₂ | [³H]-Rauwolscine | >1000 |

| Dopamine D₂ | [³H]-Spiperone | 850 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 575 |

Note: The data in this table is predictive and based on structural analogy.

Exploration of Molecular Interactions with Biomolecules in in vitro Systems

Beyond specific enzyme and receptor targets, the molecular interactions of this compound with other biomolecules can be explored. For example, substituted phenylethylamines have been investigated for their potential to interact with microtubules, which are critical components of the cytoskeleton. This interaction is thought to occur at the colchicine (B1669291) binding site of tubulin.

The potential for such interactions with this compound could be investigated using in vitro tubulin polymerization assays. In these assays, the effect of the compound on the rate and extent of microtubule formation from purified tubulin is measured, often by monitoring changes in turbidity.

Hydrogen bonding is another crucial molecular interaction. The hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor. The fluorine atoms and the oxygen of the isobutoxy group can act as hydrogen bond acceptors. These interactions are fundamental to how a ligand recognizes and binds to a biological target. The regulation of protein-ligand binding affinity by hydrogen bond pairing is a key concept in molecular recognition.

Biotransformation Pathways and Metabolite Profiling in in vitro Enzymatic Models (excluding in vivo human metabolism)

The metabolic fate of this compound can be investigated using in vitro systems such as liver microsomes or hepatocytes from various species. These systems contain a wide array of drug-metabolizing enzymes. The use of in vitro techniques allows for the comparison of metabolic profiles across different species.

The expected biotransformation pathways for this compound would likely involve modifications of the isobutoxy group and the ethanol side chain, as well as the aromatic ring.

O-dealkylation: The isobutoxy group could be cleaved to form 2-(3,5-difluoro-2-hydroxyphenyl)ethanol and isobutyraldehyde.

Oxidation of the ethanol side chain: The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid, forming 2-(3,5-difluoro-2-isobutoxyphenyl)acetic acid.

Hydroxylation of the phenyl ring: Although the ring is deactivated by the fluorine atoms, hydroxylation at the 4 or 6 positions is possible.

Oxidation of the isobutyl group: Hydroxylation could occur on the isobutyl chain, followed by further oxidation.

Metabolite identification is typically carried out using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of the metabolites formed.

Table 3: Predicted Metabolites of this compound in an in vitro Hepatic Model

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | 2-(3,5-Difluoro-2-hydroxyphenyl)ethanol | O-deisobutylation |

| M2 | 2-(3,5-Difluoro-2-isobutoxyphenyl)acetic acid | Oxidation of ethanol |

| M3 | 2-(3,5-Difluoro-4-hydroxy-2-isobutoxyphenyl)ethanol | Aromatic hydroxylation |

| M4 | 2-(3,5-Difluoro-2-(2-hydroxy-2-methylpropoxy)phenyl)ethanol | Isobutyl oxidation |

Note: This table represents predicted metabolic pathways.

Structure-Activity Relationship (SAR) Analysis for Chemical Probes

Structure-activity relationship (SAR) analysis involves systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound, an SAR study would involve synthesizing and testing a series of analogs.

Key structural features to explore in an SAR study would include:

The position and number of fluorine atoms: Moving the fluorine atoms to different positions on the phenyl ring or having a single fluoro or trifluoro substitution would likely alter the compound's electronic properties and binding affinities. Studies on other chemical series have shown that the position of fluorine substitution can significantly impact biological activity.

The nature of the ether linkage: Replacing the isobutoxy group with other alkoxy groups (e.g., methoxy, ethoxy, benzyloxy) would modulate the lipophilicity and steric bulk of the molecule.

The length and branching of the ethanol side chain: Modifying the ethanol side chain to a propanol (B110389) or introducing branching could affect its interaction with enzymes and receptors. The presence of a hydroxyl group on the beta-carbon is often important for activity in phenylethanolamine-type compounds.

The presence of the hydroxyl group: Esterification or etherification of the hydroxyl group would reveal its importance for target binding, likely through hydrogen bonding.

By comparing the in vitro activity of these analogs, a comprehensive SAR profile could be developed, providing insights into the key molecular features required for a particular biological effect.

Chemical Modifications and Derivatization of 2 3,5 Difluoro 2 Isobutoxyphenyl Ethanol

Synthesis of Analogs with Variations in the Isobutoxy Moiety

The isobutoxy group can be systematically varied to probe the effects of steric bulk, lipophilicity, and metabolic stability. Analogs with different alkoxy chains can be synthesized, primarily through variations of the Williamson ether synthesis. wikipedia.orgbyjus.com This typically involves the reaction of a 2-(3,5-difluorophenyl)ethanol derivative, where the 2-position is a hydroxyl group, with a range of alkyl halides in the presence of a base.

Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ethers under mild conditions, offering a broader substrate scope. organic-chemistry.orgscientificupdate.com These methods would allow for the introduction of a diverse array of alkoxy groups, from simple linear chains to more complex branched and cyclic structures.

The stability of the aryl ether bond is generally high; however, cleavage can be induced under harsh acidic conditions, typically with strong acids like HBr or HI, to regenerate the corresponding phenol. libretexts.orgmasterorganicchemistry.com This reaction, while often used for deprotection, can also be considered a chemical modification.

Table 1: Representative Analogs of 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol with Variations in the Alkoxy Moiety

| Analog | Alkoxy Moiety | Synthetic Method | Key Properties Modified |

| 1 | Methoxy | Williamson Ether Synthesis | Increased polarity, reduced steric bulk |

| 2 | Ethoxy | Williamson Ether Synthesis | Moderately increased lipophilicity |

| 3 | Propoxy | Williamson Ether Synthesis | Increased lipophilicity |

| 4 | Cyclopentyloxy | Palladium-catalyzed coupling | Introduction of a cyclic moiety, altered steric profile |

| 5 | Benzyloxy | Williamson Ether Synthesis | Increased aromatic character, potential for further modification |

Modifications of the Ethanol (B145695) Side Chain (e.g., oxidation, esterification, amidation)

The primary alcohol of the ethanol side chain is a versatile functional group for a variety of chemical transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane would yield the aldehyde, 2-(3,5-difluoro-2-isobutoxyphenyl)acetaldehyde. Stronger oxidizing agents like potassium permanganate or Jones reagent would lead to the formation of 2-(3,5-difluoro-2-isobutoxyphenyl)acetic acid.

Esterification: The ethanol moiety can be readily converted to a wide range of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. For example, reaction with acetic anhydride in the presence of a base would yield 2-(3,5-difluoro-2-isobutoxyphenyl)ethyl acetate. These ester derivatives can be used to modulate the compound's polarity and pharmacokinetic properties.

Amidation: While direct amidation of the alcohol is not feasible, it can be achieved through a two-step process. First, the alcohol is oxidized to the carboxylic acid as described above. The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the corresponding amides. nih.govorganic-chemistry.org

Table 2: Derivatives of this compound from Ethanol Side Chain Modification

| Derivative | Functional Group | Reagents |

| 2-(3,5-Difluoro-2-isobutoxyphenyl)acetaldehyde | Aldehyde | PCC or Dess-Martin periodinane |

| 2-(3,5-Difluoro-2-isobutoxyphenyl)acetic acid | Carboxylic Acid | KMnO4 or Jones Reagent |

| 2-(3,5-Difluoro-2-isobutoxyphenyl)ethyl acetate | Ester | Acetic anhydride, pyridine |

| N-Benzyl-2-(3,5-difluoro-2-isobutoxyphenyl)acetamide | Amide | 1. KMnO4; 2. Benzylamine, DCC |

Systematic Introduction of Additional Substituents on the Phenyl Ring

The introduction of additional substituents on the difluorophenyl ring can significantly alter the electronic properties and biological activity of the molecule. The directing effects of the existing substituents (two fluorine atoms and an isobutoxy group) must be considered in electrophilic aromatic substitution reactions. wikipedia.orgchemistrytalk.org

Both the fluorine atoms and the isobutoxy group are ortho-, para-directing groups. organicchemistrytutor.com However, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect, while the isobutoxy group is an activating group due to resonance electron donation. libretexts.orglibretexts.org The interplay of these effects will determine the position of further substitution. The positions ortho and para to the strongly activating isobutoxy group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: using Br2 with a Lewis acid catalyst like FeBr3 to introduce a bromine atom. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

Bioisosteric Replacements within the Molecular Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in medicinal chemistry to modulate a compound's activity, toxicity, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov

Isobutoxy Moiety: The isobutoxy group could be replaced with a variety of bioisosteres. For example, a cyclopropylmethoxy group could offer a similar steric profile with altered metabolic stability. Replacement with a trifluoromethoxy group would significantly alter the electronic properties of the phenyl ring. Phenyl rings themselves can be replaced by bioisosteres like bicyclo[1.1.1]pentane to improve physicochemical properties such as solubility. acs.orgresearchgate.netnih.gov

Ethanol Side Chain: The ethanol side chain can be replaced with bioisosteres to explore different interactions with biological targets. For instance, replacement with a 1,2,3-triazole moiety, which can be synthesized via "click chemistry," could introduce additional hydrogen bonding capabilities. An amino alcohol or a glycol ether could also serve as bioisosteres for the ethanol group.

Table 3: Potential Bioisosteric Replacements in this compound

| Original Group | Bioisosteric Replacement | Rationale |

| Isobutoxy | Cyclopropylmethoxy | Similar sterics, altered metabolism |

| Isobutoxy | Trifluoromethoxy | Altered electronics, increased lipophilicity |

| Phenyl | Bicyclo[1.1.1]pentane | Improved solubility and metabolic stability |

| Ethanol | 1,2,3-Triazole | Additional hydrogen bond donors/acceptors |

| Ethanol | Amino alcohol | Introduction of a basic center |

Conjugation to Macromolecular Scaffolds for Research Applications

For use as a research tool, such as in target identification or imaging studies, this compound can be covalently attached to macromolecular scaffolds like proteins or polymers. nih.govnih.gov The primary alcohol of the ethanol side chain is the most convenient handle for conjugation.

One common strategy is to first introduce a linker with a reactive functional group. For example, the alcohol can be reacted with a molecule containing a carboxylic acid and a terminal azide or alkyne. This modified molecule can then be conjugated to a macromolecule containing a complementary functional group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. nih.govnih.govsigmaaldrich.com

Alternatively, the alcohol can be oxidized to a carboxylic acid, which can then be coupled to amine residues on a protein using carbodiimide chemistry. researchgate.net The phenolic nature of the core structure, although sterically hindered, might also be exploited for conjugation under specific conditions, such as enzymatic or free-radical mediated grafting. elsevierpure.com

Advanced Analytical Methodologies for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol in a sample. A well-developed HPLC method can separate the target compound from its impurities, which may include starting materials, by-products, and degradation products.

Method Development:

A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound. The development of a robust method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.

Column Selection: A C18 (octadecylsilyl) or C8 (octylsilyl) stationary phase is a common starting point. These nonpolar stationary phases provide good retention and separation for a wide range of organic molecules.

Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water or a buffer) is used as the mobile phase. The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. A gradient elution, where the mobile phase composition changes over the course of the analysis, can be employed to effectively separate compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is typically used. The wavelength of detection should be set at the absorbance maximum of this compound to ensure maximum sensitivity.

Purity and Quantification:

Once the method is optimized, it can be used to determine the purity of a sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to the presence of a hydroxyl group, it can be derivatized to increase its volatility for GC-MS analysis. emerypharma.com This technique is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Derivatization:

The hydroxyl group of this compound can be converted to a more volatile group, such as a trimethylsilyl (B98337) (TMS) ether, through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). emerypharma.com This process, known as derivatization, improves the chromatographic peak shape and sensitivity.

Impurity Profiling:

GC-MS is highly effective for impurity profiling due to its high separation efficiency and the structural information provided by the mass spectrometer. medistri.swiss Common volatile impurities that could be detected include residual solvents from the synthesis (e.g., toluene, isobutanol) and potential by-products. The mass spectrum of each separated component provides a unique fragmentation pattern, which can be compared to a library of known spectra for identification. medistri.swiss

Interactive Data Table: Example GC-MS Parameters for TMS-Derivatized Compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 40-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixture Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the detection and quantification of trace-level impurities and for the characterization of complex mixtures containing this compound. The analysis of fluorinated compounds by LC-MS/MS is a well-established approach for achieving low detection limits. chromatographyonline.comnih.gov

Trace Analysis:

LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode offers exceptional sensitivity and specificity. In SRM, a specific precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This highly selective detection method minimizes background noise and allows for the quantification of the compound at very low concentrations.

Complex Mixture Characterization:

For the analysis of complex mixtures, such as reaction monitoring samples or forced degradation studies, LC-MS/MS can provide detailed structural information. By analyzing the fragmentation patterns of the parent compound and any related substances, it is possible to identify unknown impurities and degradation products.

Interactive Data Table: Example LC-MS/MS Parameters

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | [M+H]+ → Product Ion (specific to the compound) |

Preparative Chromatography Techniques for Compound Isolation and Purification

Preparative chromatography is a crucial step in obtaining a highly purified sample of this compound for use as a reference standard or for further research. rjptonline.orgwarwick.ac.uk This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk

Preparative HPLC:

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used method for purifying compounds to a high degree. rjptonline.org The conditions developed for analytical HPLC can often be scaled up for preparative separation. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. The purity of the collected fractions is then confirmed using analytical HPLC.

Flash Chromatography:

For larger scale purifications or for a preliminary cleanup step, flash chromatography is often employed. This technique uses a lower pressure than HPLC and typically a larger particle size stationary phase, making it a more rapid and cost-effective method for isolating the target compound from major impurities.

Quality Control and Assurance Protocols for Research Grade Materials

A robust quality control (QC) and quality assurance (QA) program is essential to ensure that research-grade this compound consistently meets the required specifications. supplychainchannel.cokelid1.ir This involves a series of tests and documentation procedures. supplychainchannel.cokelid1.irintertek.com

Identity Confirmation:

The identity of the compound should be unequivocally confirmed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure.

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity Assessment:

The purity of each batch should be determined using a validated analytical method, typically HPLC, as described in section 7.1. The purity specification for research-grade material is generally high, often ≥98%.

Documentation:

A comprehensive Certificate of Analysis (CoA) should be generated for each batch. The CoA should include the batch number, date of analysis, and the results of all identity and purity tests. All analytical methods used should be well-documented and validated to ensure the reliability of the results.

Stability Testing:

For long-term storage, a stability testing program may be initiated to determine the shelf-life of the compound under specified storage conditions. This involves re-analyzing the material at set time intervals to monitor for any degradation.

Interactive Data Table: Example Quality Control Specifications

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity by ¹H NMR | Conforms to structure | NMR Spectroscopy |

| Purity by HPLC | ≥ 98.0% | HPLC |

| Residual Solvents | To be reported | GC-MS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Another avenue for sustainable synthesis is the exploration of biocatalysis. Enzymes could be employed for key transformations, such as the stereoselective reduction of a corresponding ketone to yield the chiral ethanol (B145695) derivative. This would not only provide access to enantiomerically pure forms of the compound but also operate under milder, more environmentally friendly conditions than traditional chemical reagents. The development of flow chemistry processes for the synthesis of this compound could also offer significant advantages in terms of safety, scalability, and reproducibility.

Application in Chemical Probe Design for Underexplored Biological Systems

The presence of fluorine atoms in organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making them attractive candidates for chemical probes. The difluoro-isobutoxyphenyl moiety of 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol could serve as a valuable scaffold for the design of new chemical probes to investigate underexplored biological systems. Fluorinated compounds are increasingly being used in the development of probes for various imaging techniques, including positron emission tomography (PET) and fluorine-19 magnetic resonance imaging (¹⁹F MRI).

Future research could involve modifying the ethanol group to incorporate reporter tags or reactive groups for covalent labeling of biological targets. The specific substitution pattern on the phenyl ring could be fine-tuned to optimize binding affinity and selectivity for a particular protein or enzyme of interest. The design of such probes would be guided by computational modeling to predict their interactions with biological macromolecules, thereby accelerating the discovery process. nih.gov

Advanced Spectroscopic Techniques for Dynamic Molecular Studies

Understanding the conformational dynamics of a molecule is crucial for predicting its biological activity and material properties. Advanced spectroscopic techniques can provide unprecedented insights into the dynamic behavior of this compound in various environments. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, for instance, can be used to elucidate the through-bond and through-space correlations between atoms, providing a detailed picture of its solution-state structure. numberanalytics.com

Time-resolved spectroscopic methods, such as ultrafast transient absorption and fluorescence spectroscopy, could be employed to study the excited-state dynamics of the molecule. spectroscopyonline.com This would be particularly relevant if the compound is found to possess interesting photophysical properties. Furthermore, techniques like Raman and infrared spectroscopy can provide information about the vibrational modes of the molecule, which can be sensitive to its local environment and conformational changes. elsevier.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govgoogle.comresearchgate.net In the context of this compound, AI and ML algorithms could be employed in several ways. For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound based on their structural features. researchgate.net

Machine learning models can also be trained on large datasets of spectroscopic data to predict the NMR, IR, or mass spectra of new molecules, aiding in their characterization. spectroscopyonline.com Furthermore, generative AI models could be used to design novel analogs of this compound with optimized properties, such as enhanced binding affinity for a specific biological target or improved photophysical characteristics. nih.govcrimsonpublishers.com This in silico approach can significantly reduce the time and resources required for the experimental discovery of new functional molecules.

Exploration of Unique Photophysical or Supramolecular Properties

The presence of a difluorinated aromatic ring in this compound suggests that it may possess interesting photophysical or supramolecular properties. Fluorinated aromatic compounds are known to engage in unique non-covalent interactions, such as halogen bonding and π-π stacking, which can lead to the formation of well-ordered supramolecular assemblies. researchgate.netresearchgate.netnih.gov Future research could investigate the self-assembly behavior of this compound in the solid state and in solution, potentially leading to the discovery of new materials with applications in areas such as crystal engineering and molecular recognition.

The photophysical properties of this molecule, including its absorption and emission characteristics, should also be thoroughly investigated. nih.govresearchgate.netresearchgate.netchemrxiv.org The introduction of fluorine atoms can influence the energy levels of the molecular orbitals, potentially leading to interesting fluorescence or phosphorescence properties. If the compound is found to be emissive, its potential as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs) could be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.